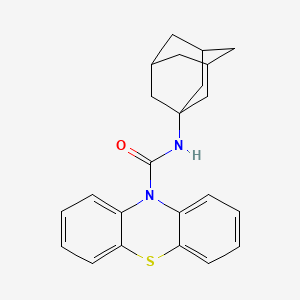
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide, also known as APAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAC is a derivative of phenothiazine, a class of compounds that has been used for various therapeutic purposes, including as antipsychotic and antiemetic agents. APAC has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
The exact mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is not fully understood, but it is believed to act on several different targets in the brain. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to increase the activity of antioxidant enzymes, which help protect cells from oxidative damage. In addition, N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have anti-inflammatory properties, which may help reduce neuroinflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in lab experiments is its relatively low toxicity. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have a high therapeutic index, meaning that it has a relatively low risk of causing adverse effects at therapeutic doses. However, one of the limitations of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One area of interest is the development of new derivatives of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide and its effects on various targets in the brain.
Métodos De Síntesis
Several methods have been reported for the synthesis of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One of the most commonly used methods involves the reaction of adamantylamine with 1-chloro-3-(phenothiazin-2-yl)propan-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have neuroprotective effects, and it has been investigated for its potential to stimulate the growth of new neurons in the brain.
Propiedades
IUPAC Name |
N-(1-adamantyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-22(24-23-12-15-9-16(13-23)11-17(10-15)14-23)25-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)25/h1-8,15-17H,9-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNHIPMOCAHDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

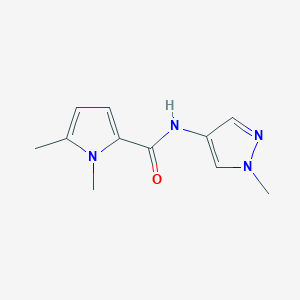
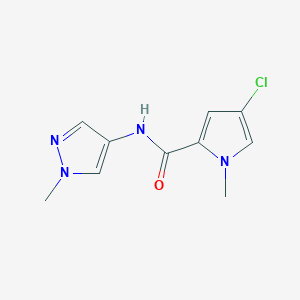
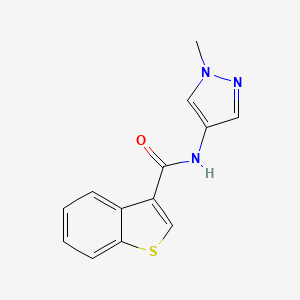
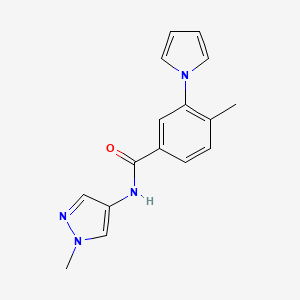

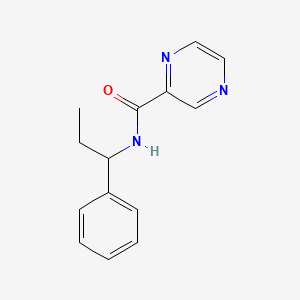
![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)
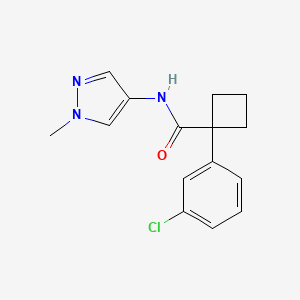
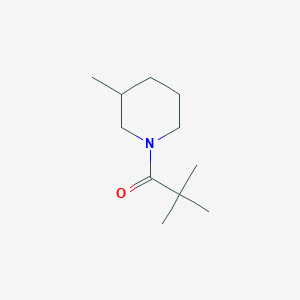
![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)